

Application Notes for **cis-Ned19** Staining of NAADP Binding Sites

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Compound of Interest

Compound Name: *cis-Ned19*

Cat. No.: B12368896

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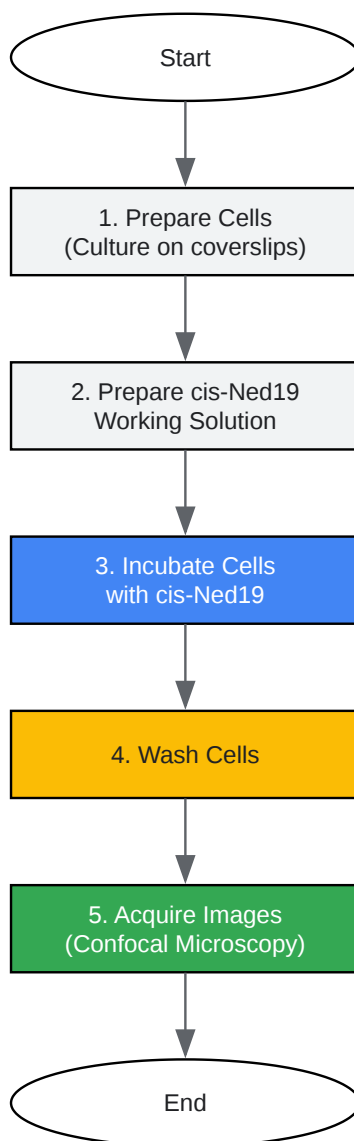
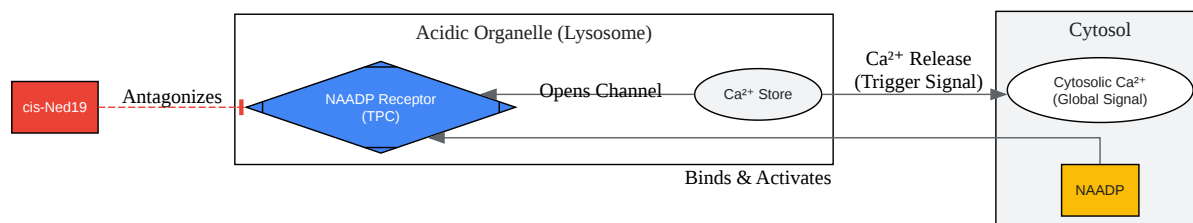
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Introduction

Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent second messenger that mobilizes intracellular calcium (Ca^{2+}) from acidic organelles, primarily lysosomes. This signaling pathway is crucial for numerous cellular processes, and its dysregulation is implicated in various diseases. The study of NAADP signaling has been historically challenged by a lack of specific molecular probes. Ned-19, and its active isomer **cis-Ned19**, is a selective, cell-permeant antagonist of the NAADP receptor, identified through virtual screening.[1][2][3] A key feature of Ned-19 is its intrinsic fluorescence, which allows it to be used as a chemical probe to fluorescently label NAADP binding sites within intact cells.[1][4] These application notes provide a detailed protocol for utilizing **cis-Ned19** as a fluorescent stain to visualize NAADP binding sites.

NAADP Signaling Pathway

NAADP binds to its receptors, primarily identified as Two-Pore Channels (TPCs), located on the membrane of acidic organelles like lysosomes. This binding event gates the channel, allowing for the release of Ca^{2+} from the organellar lumen into the cytosol. This localized Ca^{2+} signal can then trigger further Ca^{2+} release from other stores, such as the endoplasmic reticulum, leading to a global cellular Ca^{2+} signal. **cis-Ned19** acts as an antagonist, blocking this initial step.



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